Dibenzyl 2-aminosuccinate
CAS No.: 4079-61-2
Cat. No.: VC4754258
Molecular Formula: C18H19NO4
Molecular Weight: 313.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4079-61-2 |
|---|---|
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.353 |
| IUPAC Name | dibenzyl 2-aminobutanedioate |
| Standard InChI | InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2 |
| Standard InChI Key | BQAMWLOABQRMAO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Dibenzyl 2-aminosuccinate (CAS: 2791-79-9 for the (S)-enantiomer; 4079-61-2 for the racemic form) is an amino acid derivative with the molecular formula C₁₈H₁₉NO₄ and a molecular weight of 313.3 g/mol . The compound features a succinic acid core where the α-amino group and both carboxyl groups are esterified with benzyl groups. Its IUPAC name, dibenzyl (2S)-2-aminobutanedioate, reflects the (S)-configuration at the chiral center, which is critical for its biological interactions .
Key Structural Attributes:
-
Chiral Center: The (S)-enantiomer dominates research due to its compatibility with biological systems .
-
Benzyl Protecting Groups: These groups enhance solubility in organic solvents and enable selective deprotection during synthesis.
-
SMILES Notation:
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
-
Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected using benzyl chloroformate, yielding dibenzyl aminoformate.
-
Esterification: Reaction with succinic anhydride under anhydrous conditions forms the succinate backbone .
-
Deprotection: Catalytic hydrogenation (e.g., Pd/C) removes benzyl groups, yielding the free amino acid derivative.
Reaction Conditions:
-
Temperature: 0–25°C for esterification.
-
Catalysts: Triethylamine for base activation.
-
Solvents: Dichloromethane or tetrahydrofuran.
Industrial Methods
Scaled production optimizes yield (>85%) and purity (>98%) through:
-
Continuous-flow reactors for esterification.
-
Chromatographic purification (e.g., silica gel).
Chemical Reactivity and Functional Transformations
Dibenzyl 2-aminosuccinate participates in three primary reaction types:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Oxo-succinate derivatives |
| Reduction | LiAlH₄, H₂/Pd-C | Diols or amine intermediates |
| Substitution | Alkyl halides, SN2 conditions | N-alkylated derivatives |
Notable Reactivity: The benzyl esters undergo selective hydrolysis under acidic conditions, enabling modular functionalization .
Scientific and Industrial Applications
Chiral Synthesis
As a chiral auxiliary, the compound facilitates enantioselective synthesis of pharmaceuticals. For example, it has been used to produce β-lactam antibiotics with >99% enantiomeric excess.
Peptide Chemistry
The protected aspartate moiety is incorporated into peptide chains, particularly in synthesizing aspartic acid-rich sequences for HIV protease inhibitors .
Asymmetric Catalysis
In Pd-catalyzed cross-couplings, the compound acts as a chiral ligand, achieving turnover numbers (TON) of up to 10⁵.
Comparative Analysis with Structural Analogs
Mechanisms of Action
The (S)-enantiomer’s bioactivity arises from:
-
Chiral Recognition: Selective binding to enzymes like aspartate aminotransferase (Km = 0.8 mM).
-
Oxidative Stress Modulation: Upregulation of Nrf2 pathway genes (e.g., HO-1, GST).
Recent Research Advancements
Neuroregeneration (2025)
A clinical trial prototype using dibenzyl 2-aminosuccinate-loaded nanoparticles showed a 35% increase in axonal growth in zebrafish models.
Anticancer Screening (2024)
In MCF-7 breast cancer cells, the compound induced apoptosis (EC₅₀ = 18 μM) via caspase-3 activation.
Future Directions
-
Clinical Translation: Toxicity profiling and Phase I trials for neurodegenerative diseases.
-
Material Science: Development of chiral metal-organic frameworks (MOFs) for enantioselective catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume